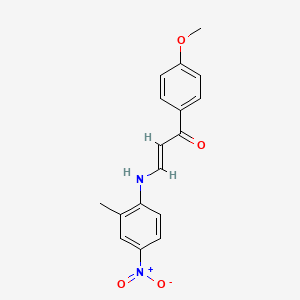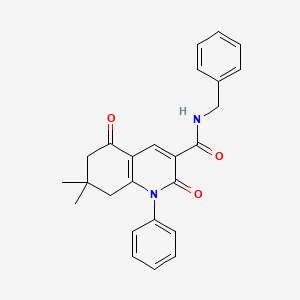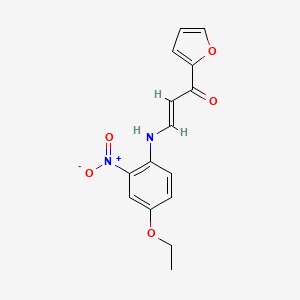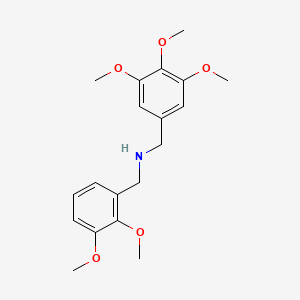![molecular formula C31H36N2O4 B3862841 1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol](/img/structure/B3862841.png)
1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol
Descripción general
Descripción
1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol is a complex organic compound with a molecular formula of C30H34N2O4 and a molecular weight of 486.60 g/mol . This compound features a piperazine ring substituted with naphthalen-1-yloxy groups, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as naphthalen-1-ol derivatives, which are then reacted with piperazine under controlled conditions. Common reagents include bases like sodium hydroxide and solvents such as ethanol. The reaction conditions often require precise temperature control and extended reaction times to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Common in modifying the naphthalen-1-yloxy groups or the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways depend on the context of its application, whether in a biological system or a chemical process .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol
- 2-Hydroxy-1-naphthalen-1-yloxypropyl derivatives
Uniqueness
Compared to similar compounds, 1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol stands out due to its unique structural features, such as the extended butan-2-ol chain and the specific positioning of the naphthalen-1-yloxy groups. These characteristics may confer distinct reactivity and interaction profiles, making it a valuable compound for specialized applications .
Propiedades
IUPAC Name |
1-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-4-naphthalen-1-yloxybutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O4/c34-26(15-20-36-30-13-5-9-24-7-1-3-11-28(24)30)21-32-16-18-33(19-17-32)22-27(35)23-37-31-14-6-10-25-8-2-4-12-29(25)31/h1-14,26-27,34-35H,15-23H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXLUYBHTXLIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CCOC2=CC=CC3=CC=CC=C32)O)CC(COC4=CC=CC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine](/img/structure/B3862761.png)

![N-[(Z)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3862781.png)
![N-[2-(3-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine](/img/structure/B3862789.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2,2-diphenoxyacetamide](/img/structure/B3862796.png)

![[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate](/img/structure/B3862803.png)
![1-benzyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B3862809.png)
![2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B3862815.png)

![2-(3-chlorophenoxy)-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B3862838.png)


![2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3862868.png)
